

commercial availability of 5-Carboxy Imazapyr analytical standard

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Compound of Interest

Compound Name: 5-Carboxy Imazapyr

Cat. No.: B1155145

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In-depth Technical Guide: 5-Carboxy Imazapyr Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and analytical methodologies related to the **5-Carboxy Imazapyr** analytical standard. This compound is a known impurity of the herbicide Imazethapyr.

Commercial Availability

The **5-Carboxy Imazapyr** analytical standard is commercially available from specialized chemical suppliers. Below is a summary of the available product information.

Supplier	Catalog Number	Product Name	Molecular Formula	Purity	Available Quantities
Coompo Research Chemicals	C213544	5-Carboxy Imazapyr	C14H15N3O5	98%	5mg, 50mg
RXN Chemicals	-	Imazethapyr Impurity 12	C14H15N3O5	High Purity	Inquire



For laboratories requiring different specifications or larger quantities, several companies specialize in the custom synthesis of pesticide impurities and metabolites. These include:

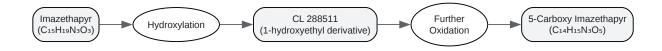
- AccuStandard
- Shimadzu
- Sigma-Aldrich

Chemical Structure and Identity

It is critical to note that "**5-Carboxy Imazapyr**" is an impurity associated with the herbicide Imazethapyr, not Imazapyr. The molecular formula is C₁₄H₁₅N₃O₅. While a definitive public structure under the name "**5-Carboxy Imazapyr**" is not readily available in scientific literature, its molecular formula suggests a modification of the Imazethapyr structure (C₁₅H₁₉N₃O₃) that involves the loss of a methyl group and the addition of two oxygen atoms, consistent with the formation of a carboxylic acid group from the ethyl side chain.

Metabolic Pathway of Imazethapyr

Imazethapyr undergoes metabolic transformation in plants and soil. The primary metabolic pathway involves the hydroxylation of the α -carbon on the ethyl group at the 5-position of the pyridine ring, forming CL 288511 (the 1-hydroxyethyl derivative).[1] This can be further metabolized. The formation of a carboxy metabolite would likely proceed from this hydroxylated intermediate.



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Caption: Proposed metabolic pathway of Imazethapyr to **5-Carboxy Imazapyr**.

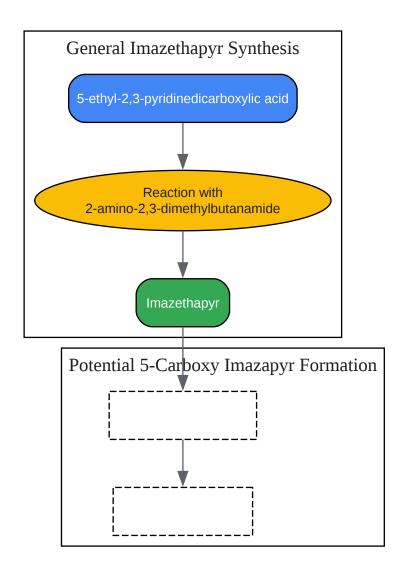
Synthesis of Imazethapyr and its Impurities

While a specific, detailed protocol for the synthesis of **5-Carboxy Imazapyr** is not publicly available, the general synthesis of Imazethapyr provides a basis for understanding the potential



formation of this impurity. Imazethapyr is typically synthesized by reacting 5-ethyl-2,3-pyridinedicarboxylic acid with 2-amino-2,3-dimethylbutanamide.

A potential synthetic route to **5-Carboxy Imazapyr** could involve the use of a starting material where the ethyl group on the pyridine ring is replaced with a protected carboxylic acid group, which is then deprotected in the final steps of the synthesis. Alternatively, it could be synthesized through the controlled oxidation of Imazethapyr or its hydroxylated intermediate.



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Caption: General synthesis workflow for Imazethapyr and potential impurity formation.

Analytical Methodologies



The analysis of Imazethapyr and its impurities, including **5-Carboxy Imazapyr**, is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS).

Sample Preparation and Extraction

A general procedure for the extraction of Imazethapyr and its metabolites from soil samples is as follows:

- Extraction: The soil sample is extracted with an alkaline solution (e.g., 0.5 N sodium hydroxide) to solubilize the acidic herbicide and its metabolites.
- Acidification and Cleanup: The extract is then acidified to protonate the analytes. A solidphase extraction (SPE) cleanup is often employed to remove interfering matrix components.
 A C18 cartridge can be used for initial cleanup, followed by a strong cation exchange (SCX) cartridge for further purification.
- Elution and Concentration: The analytes are eluted from the SPE cartridge, and the eluate is concentrated before analysis.

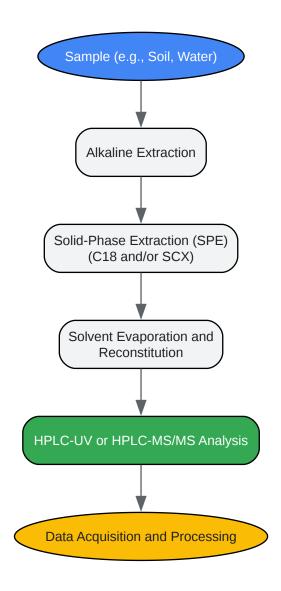
Chromatographic Conditions

A reversed-phase HPLC method is commonly used for the separation of Imazethapyr and its impurities.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
- Detection:
 - UV Detection: Wavelengths in the range of 240-260 nm are suitable for the detection of the imidazolinone ring.
 - Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC-MS/MS is the preferred method. Electrospray ionization (ESI) in either positive or negative mode can be



used.



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Caption: General analytical workflow for the determination of Imazethapyr and its impurities.

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References



- 1. Imazethapyr | C15H19N3O3 | CID 54740 PubChem [pubchem.ncbi.nlm.nih.gov]
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